Source: L-Leucine is naturally found in various protein-rich foods such as meat, dairy products, and legumes. The labeled form is synthesized for specific scientific applications.
Classification: L-Leucine belongs to the class of amino acids known as branched-chain amino acids (BCAAs), which also includes isoleucine and valine. It is classified under the category of essential amino acids because the human body cannot synthesize it and must obtain it from dietary sources.
The synthesis of L-Leucine (1-13C; 15N+) involves several methods that utilize isotopic enrichment techniques. One common approach is through the fermentation process using specific strains of bacteria or yeast that can metabolize substrates enriched with carbon-13 and nitrogen-15.
Methods:
Technical Details: The synthesis typically requires careful control of reaction conditions such as temperature, pH, and substrate concentration to ensure high yields of the labeled compound while minimizing by-products.
L-Leucine has a molecular formula of and a molecular weight of approximately 131.17 g/mol. The specific isotopic labeling modifies the structure to .
Structure Data:
The incorporation of carbon-13 and nitrogen-15 enhances its utility in various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
L-Leucine participates in various biochemical reactions, primarily related to protein synthesis and metabolism. It can undergo transamination, deamination, and incorporation into proteins.
Reactions:
Technical Details: The kinetics of these reactions can be studied using labeled forms to trace metabolic pathways effectively.
L-Leucine acts primarily through the activation of the mammalian target of rapamycin signaling pathway, which is crucial for protein synthesis and cell growth.
Process:
Data Support: Studies have shown that L-Leucine supplementation can significantly increase muscle protein synthesis rates in both healthy individuals and those undergoing rehabilitation.
L-Leucine (1-13C; 15N+) exhibits several notable physical and chemical properties:
Relevant data indicates that its isotopic labeling does not significantly alter these properties compared to unlabeled L-Leucine.
L-Leucine (1-13C; 15N+) has numerous scientific applications:
The use of stable isotope-labeled compounds like L-Leucine (1-13C; 15N+) enhances our understanding of complex biological processes and aids in the development of nutritional strategies for health optimization.
Radiolabeling of L-leucine at the 1-¹³C (carboxyl carbon) and ¹⁵N (α-amino nitrogen) positions employs specialized chemical and biological strategies. Carbon-13 incorporation typically utilizes Reformatsky reactions with ¹³C-acetone to generate ¹³C-labeled precursors, followed by stereoselective enzymatic transamination to introduce the α-amino group [1] [9]. For nitrogen-15 labeling, reductive amination of α-ketoisocaproate (KIC) with ¹⁵NH₄⁺/NADPH serves as a key route, leveraging branched-chain aminotransferases (BCATs) to ensure chiral specificity [3] [10].
A significant advancement is the "flooding dose" technique, where high concentrations of ¹³C-leucine saturate endogenous pools, enabling precise measurement of protein turnover kinetics in humans. This method achieves isotopic enrichments of 99 atom% ¹³C and 98 atom% ¹⁵N in tracer-grade L-leucine [8] [5]. In vivo studies in rats using ¹⁴C-leucine (as a surrogate for ¹³C) confirmed efficient incorporation into muscle protein and metabolites like β-hydroxy-β-methylbutyrate (HMB), validating the biological utility of the labeling approach [1].
Table 1: Radiolabeling Methods for L-Leucine (1-¹³C; ¹⁵N+)
Method | Isotope Incorporated | Key Reagents/Enzymes | Atom% Purity | Application Scope |
---|---|---|---|---|
Reformatsky Reaction | ¹³C (C-1) | ¹³C-acetone, Zn-Ag couple | 99% | Precursor synthesis |
Reductive Amination | ¹⁵N (α-N) | ¹⁵NH₄⁺, KIC, BCAT | 98% | Chiral amino acid production |
Flooding Dose | Dual (¹³C/¹⁵N) | High-purity ¹³C-leucine | 95–99% | Human metabolic studies |
In Vivo Biosynthesis | ¹³C (C-1) | Laying hens, leucine-deficient feed | 40% recovery | Egg protein labeling [5] |
Chemoenzymatic routes leverage enzyme engineering to overcome limitations of purely chemical synthesis. For L-leucine (1-¹³C; ¹⁵N+), two innovative strategies dominate:
The CrpD-M2 NRPS module (from cryptophycin biosynthesis) exemplifies hybrid synthesis. Its adenylation domain activates 2-ketoisocaproate-¹³C (KIC), while a ketoreductase (KR) domain reduces it to (S)-2-hydroxyisocaproate. Subsequent condensation with peptide intermediates forms isotope-enriched leucine derivatives with 92% efficiency [10].
Table 2: Chemoenzymatic Systems for L-Leucine Derivatives
Enzyme System | Reaction | Isotope Incorporated | Yield | Stereoselectivity |
---|---|---|---|---|
TtArAT Transaminase | Reductive amination of KIC-¹³C | ¹⁵N (α-N) | 70% | >99% ee |
MAON-401 Oxidase | Desymmetrization of azabicyclo[3.1.0] | ¹³C (C-1) | 80% | 98% ee |
CrpD-M2 NRPS | KIC-¹³C activation/reduction | ¹³C (C-1) | 92% | (S)-specific |
Solution-Phase Synthesis dominates large-scale production of L-leucine (1-¹³C; ¹⁵N+) due to flexibility in isotope introduction:
Solid-Phase Peptide Synthesis (SPPS) integrates isotopically labeled leucine into peptides but faces challenges:
Hybrid Chemoenzymatic Approaches bridge this gap. Immobilized enzymes (e.g., subtilisin on chitosan beads) catalyze leucine incorporation into peptides in organic solvents, preserving isotopic integrity while enabling recyclability [7] [10].
Table 3: Synthesis Method Comparison for Isotopic L-Leucine
Parameter | Solution-Phase | Solid-Phase (SPPS) | Chemoenzymatic |
---|---|---|---|
Isotopic Purity | >99 atom% | 85–90 atom% | 92–95 atom% |
Scalability | Multi-kilogram | Milligram to gram | Gram to kilogram |
Typical Yield | 80–90% | 70–85% | 85–95% |
Key Limitation | Solvent waste | Isotope dilution | Enzyme cost |
Best Suited For | Bulk tracer production | Peptide/protein studies | Chiral intermediates |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7